molecular formula C17H12Cl4O3 B14065355 Carbonic acid, 9H-fluoren-9-ylmethyl 1,2,2,2-tetrachloroethyl ester CAS No. 100821-63-4

Carbonic acid, 9H-fluoren-9-ylmethyl 1,2,2,2-tetrachloroethyl ester

Cat. No.: B14065355
CAS No.: 100821-63-4
M. Wt: 406.1 g/mol
InChI Key: ZXIDFBXCWNYRSS-UHFFFAOYSA-N
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Description

Carbonic acid, 9H-fluoren-9-ylmethyl 1,2,2,2-tetrachloroethyl ester is a chemical compound with the molecular formula C17H12Cl4O3 and a molecular weight of 406.09 g/mol . This compound is known for its unique structure, which includes a fluorenylmethyl group and a tetrachloroethyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of carbonic acid, 9H-fluoren-9-ylmethyl 1,2,2,2-tetrachloroethyl ester typically involves the reaction of fluorenylmethanol with tetrachloroethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Carbonic acid, 9H-fluoren-9-ylmethyl 1,2,2,2-tetrachloroethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The tetrachloroethyl group can undergo nucleophilic substitution reactions to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines .

Scientific Research Applications

Carbonic acid, 9H-fluoren-9-ylmethyl 1,2,2,2-tetrachloroethyl ester is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of carbonic acid, 9H-fluoren-9-ylmethyl 1,2,2,2-tetrachloroethyl ester involves its interaction with specific molecular targets. The fluorenylmethyl group can intercalate into DNA, affecting gene expression and protein synthesis. The tetrachloroethyl ester group can undergo hydrolysis to release active intermediates that interact with cellular pathways .

Comparison with Similar Compounds

Carbonic acid, 9H-fluoren-9-ylmethyl 1,2,2,2-tetrachloroethyl ester can be compared with other carbonate esters such as:

The unique combination of the fluorenylmethyl and tetrachloroethyl groups in this compound provides distinct chemical properties and reactivity compared to these simpler carbonate esters.

Properties

CAS No.

100821-63-4

Molecular Formula

C17H12Cl4O3

Molecular Weight

406.1 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl 1,2,2,2-tetrachloroethyl carbonate

InChI

InChI=1S/C17H12Cl4O3/c18-15(17(19,20)21)24-16(22)23-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-15H,9H2

InChI Key

ZXIDFBXCWNYRSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)OC(C(Cl)(Cl)Cl)Cl

Origin of Product

United States

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